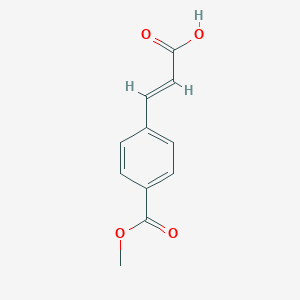

(E)-4-carbomethoxycinnamic acid

Übersicht

Beschreibung

(E)-4-Carbomethoxycinnamic acid is a derivative of cinnamic acid, which is a key intermediate in phenylpropanoid metabolism. The phenylpropanoid pathway is responsible for the synthesis of a wide range of plant secondary metabolites. Although the provided papers do not directly discuss (E)-4-carbomethoxycinnamic acid, they provide insights into the metabolism of similar compounds, such as 4-methoxycinnamic acids, and their conversion into various hydroxycinnamic acids and benzoic acids in plant systems .

Synthesis Analysis

The synthesis of hydroxycinnamic acids can be achieved through bacterial fermentation processes. For instance, Escherichia coli has been genetically engineered to produce various hydroxycinnamic acids from glucose by introducing a combination of genes responsible for the synthesis of these compounds . While this paper does not specifically mention the synthesis of (E)-4-carbomethoxycinnamic acid, the methodologies could potentially be adapted for its production.

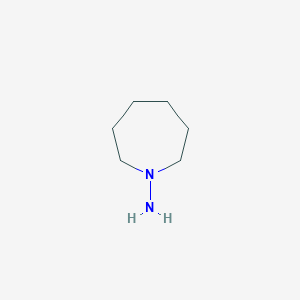

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-hydroxy-4-methoxycinnamic acid, has been elucidated using techniques like NMR spectroscopy. These compounds serve as intermediates in the biosynthesis of other phenolic compounds in plants . The structure of (E)-4-carbomethoxycinnamic acid would likely be similar, with the presence of a carbomethoxy group instead of the hydroxy or methoxy substituents.

Chemical Reactions Analysis

4-Methoxycinnamic acids can undergo various chemical reactions, including demethylation and glycosylation, as part of their metabolic conversion in plant cells . Additionally, photochemical reactions of methoxycinnamic acid derivatives can lead to cycloaddition products, as demonstrated by the UV irradiation of 4-methoxycinnamic acid-3'-methylbutyl ester . These reactions are indicative of the reactivity of cinnamic acid derivatives under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-4-methoxycinnamic acid have been studied, revealing insights into its solvatochromic behavior, dipole moments, and the effects of solvent, molarity, and pH on its spectral properties . These findings suggest that (E)-4-carbomethoxycinnamic acid may exhibit similar solvatochromic behavior and could be sensitive to environmental factors such as solvent polarity and pH.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

Cinnamic acid derivatives, especially α-cyano-4-hydroxycinnamic acid, have been extensively used for protein and peptide analysis in mass spectrometry. Ionic liquid MALDI matrix (ILM) preparations that include CHCA moieties demonstrate outstanding performance for low molecular weight carbohydrate analysis in both positive and negative ion modes. These applications highlight the significant role cinnamic acid derivatives play in enhancing analytical methodologies for biomolecular research (Schmidt De León, Salum, & Erra-Balsells, 2019).

Biochemical and Pharmacological Applications

Antioxidant Properties

Ferulic acid, a widely known hydroxycinnamic acid derivative, exhibits high antioxidant properties, which have large potential applications in the food industry as well as in health and cosmetic markets. This compound plays a crucial role in cell wall architecture in plants and has been a focus for extraction from waste materials of the agricultural industry (Barberousse et al., 2008).

Interaction with Proteins

Studies on E-4-methoxycinnamic acid have shown its interaction with solvents can significantly affect its spectral properties, suggesting potential applications in understanding molecular interactions and behaviors in various solvents. This property is crucial for designing more effective biochemical assays and understanding the pharmacokinetics of related compounds (Sıdır & Sıdır, 2018).

Cellular Protection

Hydroxycinnamic acids, including ferulic acid and p-coumaric acid, have been shown to protect against oxidative stress and genotoxicity in cultured mammalian cells. These compounds also influence the activity of enzymes like cytochrome P450 1A and cyclooxygenase-2, suggesting their potential in cancer prevention strategies (Ferguson, Zhu, & Harris, 2005).

Eigenschaften

IUPAC Name |

(E)-3-(4-methoxycarbonylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-15-11(14)9-5-2-8(3-6-9)4-7-10(12)13/h2-7H,1H3,(H,12,13)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHMYONDAPXJSB-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-carbomethoxycinnamic acid | |

CAS RN |

19473-96-2, 117390-07-5 | |

| Record name | Benzoic acid, 4-(2-carboxyethenyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-methyl 4-(2-carboxyvinyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-[4-(methoxycarbonyl)phenyl]prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

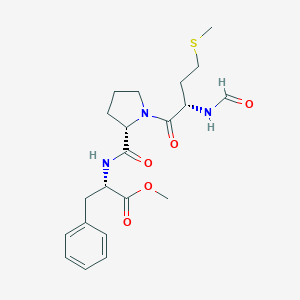

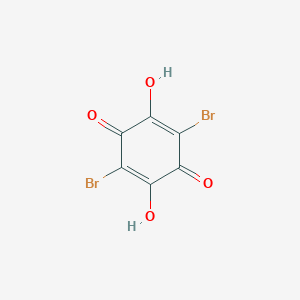

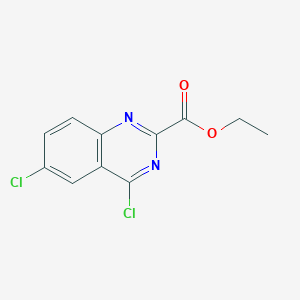

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-nitro-9H-pyrido[2,3-b]indole](/img/structure/B121758.png)

![4-[[(4-Fluorophenyl)imino]methyl]-phenol](/img/structure/B121771.png)